4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Description
4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, this compound can prevent the formation of blood clots.
Mode of Action
The compound interacts with FXa by binding to it with an inhibitory constant of 0.08 nM . This interaction results in a rapid onset of inhibition of FXa, inhibiting both free and prothrombinase- and clot-bound FXa activity in vitro . The compound has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting FXa, the compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. The inhibition of FXa reduces thrombin generation, which in turn indirectly inhibits platelet aggregation . This results in an antithrombotic effect, preventing the formation of harmful blood clots.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of FXa and the subsequent reduction of thrombin generation. This leads to a decrease in platelet aggregation and the prevention of blood clot formation . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Properties
IUPAC Name |
4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-13-15(6-11-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFPQZJEEGFJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.